7-Iodo-2-methylbenzothiazole
Overview
Description
7-Iodo-2-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methylbenzothiazole typically involves the iodination of 2-methylbenzothiazole. One common method is the electrophilic substitution reaction where iodine is introduced to the benzothiazole ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in an appropriate solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atom or reduce the benzothiazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated benzothiazole or reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Iodo-2-methylbenzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Iodo-2-methylbenzothiazole varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. For example, benzothiazole derivatives are known to inhibit monoamine oxidase enzymes, which play a role in neurodegenerative diseases . The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding or by increasing lipophilicity.
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Chloro-2-methylbenzothiazole: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties and applications.
2-Substituted Benzothiazoles: Various derivatives with different substituents at the 2nd position, each with unique properties and uses
Uniqueness: 7-Iodo-2-methylbenzothiazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The iodine atom can participate in halogen bonding, which is important in drug design and molecular recognition processes.
Properties
IUPAC Name |
7-iodo-2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFPLWZFDWDTBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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